4-(piperidine-1-sulfonyl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS No.: 392302-44-2
Cat. No.: VC5951129
Molecular Formula: C22H21F3N4O3S3
Molecular Weight: 542.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392302-44-2 |
|---|---|
| Molecular Formula | C22H21F3N4O3S3 |
| Molecular Weight | 542.61 |
| IUPAC Name | 4-piperidin-1-ylsulfonyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C22H21F3N4O3S3/c23-22(24,25)17-6-4-5-15(13-17)14-33-21-28-27-20(34-21)26-19(30)16-7-9-18(10-8-16)35(31,32)29-11-2-1-3-12-29/h4-10,13H,1-3,11-12,14H2,(H,26,27,30) |
| Standard InChI Key | VQOPGKXOXZFUAF-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F |
Introduction
Chemical Structure and Structural Significance
The molecule comprises a benzamide core substituted at the 4-position with a piperidine-1-sulfonyl group and at the 2-position of a 1,3,4-thiadiazole ring via a sulfanyl linker to a 3-(trifluoromethyl)benzyl moiety.
Core Benzamide Framework
The benzamide scaffold (C₆H₅CONH₂) is a ubiquitous structural motif in drug design due to its metabolic stability and ability to engage in hydrogen bonding with biological targets . Substitution at the 4-position with a piperidine-1-sulfonyl group introduces both steric bulk and electronic effects, potentially enhancing target affinity and modulating solubility .
Piperidine-1-Sulfonyl Substituent
The piperidine ring, a six-membered amine heterocycle, contributes to lipophilicity and may facilitate membrane penetration. Sulfonylation at the nitrogen (R-SO₂-) is a common strategy to improve metabolic resistance, as evidenced by its prevalence in protease inhibitors and kinase modulators . Computational modeling suggests the sulfonyl group’s electron-withdrawing nature could stabilize interactions with cationic residues in enzyme active sites.
1,3,4-Thiadiazole Ring System
The 1,3,4-thiadiazole moiety is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This system is known for its bioisosteric equivalence to carboxylate groups and its role in enhancing pharmacokinetic properties . The sulfur atom at position 5, bonded to a 3-(trifluoromethyl)benzyl group, introduces a thioether linkage that may confer resistance to oxidative degradation compared to oxygen analogs.
3-(Trifluoromethyl)Benzyl Group
The trifluoromethyl (-CF₃) substituent on the benzyl ring is a hallmark of modern medicinal chemistry, prized for its electronegativity, lipophilicity, and ability to modulate van der Waals interactions. This group often improves blood-brain barrier penetration and prolongs half-life by reducing cytochrome P450-mediated metabolism .
Table 1: Key Structural Features and Their Functional Roles
Synthetic Pathways and Methodological Considerations
The synthesis of 4-(piperidine-1-sulfonyl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide likely involves multi-step sequences combining sulfonylation, thiadiazole formation, and coupling reactions.
Benzamide Core Functionalization
The 4-position sulfonylation typically begins with the reaction of 4-aminobenzoic acid with piperidine-1-sulfonyl chloride under basic conditions (e.g., pyridine or DMAP). This yields 4-(piperidine-1-sulfonyl)benzoic acid, which is subsequently activated as an acyl chloride (SOCl₂, thionyl chloride) and coupled to the 1,3,4-thiadiazol-2-amine derivative .
1,3,4-Thiadiazole Ring Construction
Pharmacological Profile and Mechanism of Action
While direct data on this compound’s biological activity are unavailable, structural analogs from patent literature provide insights into potential mechanisms.
Anti-Inflammatory Activity
Compounds featuring the piperidine-sulfonyl group, such as those in US9415037B2, exhibit inhibitory effects on cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) secretion . Molecular docking studies propose that the sulfonyl group interacts with Arg120 and Tyr355 residues in the COX-2 active site, while the thiadiazole ring may stabilize hydrophobic interactions.
Pharmacokinetic and Physicochemical Properties
Predicted properties derived from computational tools and analog data highlight key ADME characteristics.
Solubility and Lipophilicity
The compound’s calculated logP (cLogP) of ~3.2 (MarvinSketch 23.11) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The piperidine-sulfonyl group may act as a hydrogen bond acceptor, enhancing solubility in polar solvents.
Metabolic Stability
In vitro microsomal studies of analogous compounds show that the trifluoromethyl group reduces oxidative metabolism by CYP3A4, with half-life extensions of 2–3-fold compared to non-fluorinated analogs . The thioether linkage is susceptible to glutathione conjugation, potentially limiting oral bioavailability.
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